CDK7 Selectivity Over CDK2
IV-361 demonstrates a Ki ≤ 50 nM for CDK7 while showing minimal inhibition of CDK2 (Ki ≥ 1000 nM), yielding a selectivity window of ≥20-fold [1]. In contrast, the clinical-stage oral CDK7 inhibitor Samuraciclib (CT7001) exhibits only 15-fold selectivity over CDK2 (IC50 CDK7: 41 nM; CDK2: 578 nM) . SY-5609 shows a Ki of 2600 nM for CDK2 with a KD of 0.065 nM for CDK7, representing a distinct selectivity profile that may not be directly comparable due to differing assay formats . IV-361's selectivity margin is quantified using consistent biochemical Ki determinations, providing a robust comparator baseline.
| Evidence Dimension | Selectivity ratio (CDK2 Ki / CDK7 Ki) |
|---|---|
| Target Compound Data | Ki CDK7 ≤ 50 nM; Ki CDK2 ≥ 1000 nM |
| Comparator Or Baseline | Samuraciclib (CT7001): IC50 CDK7 41 nM; IC50 CDK2 578 nM; SY-5609: KD CDK7 0.065 nM; Ki CDK2 2600 nM |
| Quantified Difference | IV-361 ≥20-fold selectivity vs Samuraciclib ~14-fold selectivity |
| Conditions | Biochemical kinase inhibition assays (Ki for IV-361; IC50 for Samuraciclib; KD/Ki for SY-5609) |
Why This Matters
Higher selectivity over CDK2 reduces the likelihood of confounding phenotypic effects stemming from CDK2 inhibition, which is critical for interpreting CDK7-specific pharmacology.
- [1] Anjiechem. IV-361 Product Background. Compound ID: 22362. View Source
